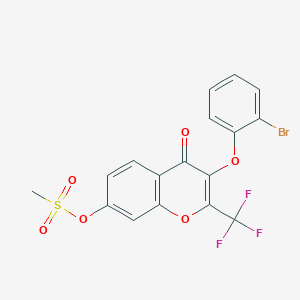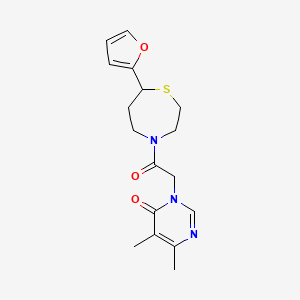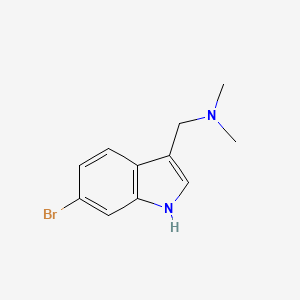
6-Bromogramine
Overview
Description
6-Bromogramine is a chemical compound with the molecular formula C11H14BrN2 . It has an average mass of 254.146 Da and a monoisotopic mass of 253.033478 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to an indole ring, which is further connected to a dimethylamino group . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a boiling point of 346.9±27.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 59.1±3.0 kJ/mol . The compound also has certain solubility and stability characteristics that would need to be determined experimentally.Scientific Research Applications
Bromo-alkaloids in Marine Biology
Guzii et al. (2016) discovered two new natural products, 6-bromogramine and bis-6-bromogramine, in the marine hydroid Abietinaria abietina. These compounds activate NF-κB-dependent transcriptional activity in JB6 Cl 41 NF-κB cells at specific concentrations, suggesting a potential role in molecular biology and biochemistry research, especially in the context of transcriptional regulation mechanisms in marine organisms (Guzii et al., 2016).
Educational Applications in Chemistry
Lu et al. (2021) designed a comprehensive chemical experiment involving the synthesis and characterization of 5-bromo-1-methylgramine derivatives, which can be extended to the study of this compound. This educational approach not only enhances students' experimental skills but also fosters interest in scientific research and innovation, demonstrating the compound's utility in academic settings (Lu et al., 2021).
Pharmacology and Drug Delivery
Research on similar brominated compounds, like bromocriptine, has led to the development of innovative drug delivery systems. Esposito et al. (2008) explored solid lipid nanoparticles for bromocriptine delivery, indicating potential pathways for the application of this compound in nanotechnology and pharmacological research (Esposito et al., 2008).
Anticancer Potential
6-Bromoisatin, structurally related to this compound, has been found to inhibit colon cancer cell proliferation and induce apoptosis, as explored by Esmaeelian et al. (2013). This suggests that this compound may have potential applications in cancer research, particularly in the investigation of natural compounds with anticancer properties (Esmaeelian et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromogramine is the NF-κB-dependent transcriptional activity in cells . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its target by activating the NF-κB-dependent transcriptional activity . This activation can lead to various cellular changes, including the regulation of genes controlling immune response, cellular proliferation, and apoptosis .
Biochemical Pathways
It is known that compounds influencing nf-κb-dependent transcription possess anticancer, anti-inflammatory, antioxidant, and anti-apoptotic activities . Therefore, it is plausible that this compound may influence similar pathways.
Result of Action
The activation of NF-κB-dependent transcription by this compound can lead to a variety of molecular and cellular effects. For instance, it can decrease tumor cell proliferation and increase neuron survival . These effects are likely due to the compound’s influence on gene regulation.
Biochemical Analysis
Biochemical Properties
It has been found to activate NF-κB-dependent transcriptional activity in certain cell types . This suggests that 6-Bromogramine may interact with enzymes, proteins, and other biomolecules involved in the NF-κB signaling pathway.
Cellular Effects
This compound appears to have significant effects on cellular processes. It has been shown to activate NF-κB-dependent transcriptional activity in JB6 Cl 41 cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to activate NF-κB-dependent transcription suggests that it may interact with biomolecules involved in this pathway . This could involve binding interactions with these biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression.
Properties
IUPAC Name |
1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUNQRCQLWHINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

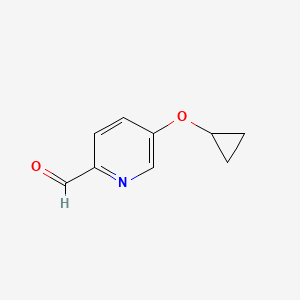
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
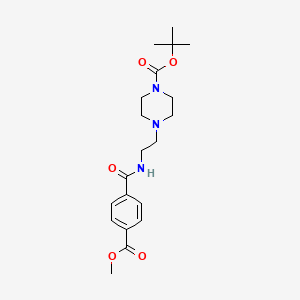
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
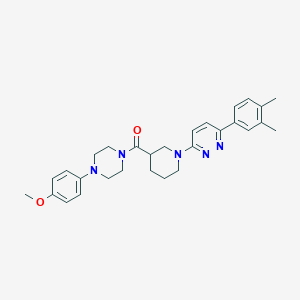
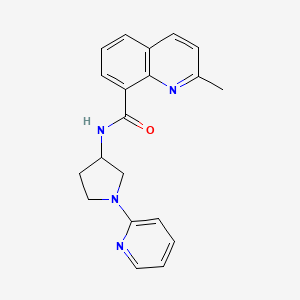
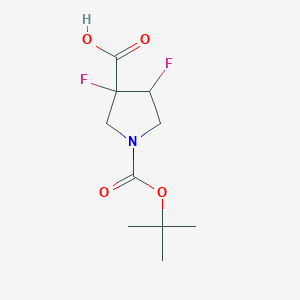
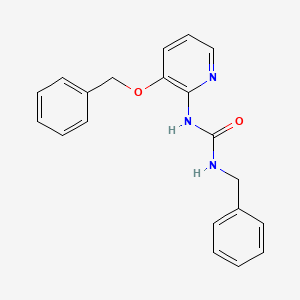
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)
